molecular formula C11H12O5 B2358153 (R)-3-(1-Carboxypropoxy)benzoic acid CAS No. 1799412-34-2

(R)-3-(1-Carboxypropoxy)benzoic acid

Cat. No.: B2358153
CAS No.: 1799412-34-2
M. Wt: 224.212
InChI Key: CKIVNPJBBIDRHO-SECBINFHSA-N
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Description

®-3-(1-Carboxypropoxy)benzoic acid is an organic compound characterized by a benzoic acid core with a carboxypropoxy substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-Carboxypropoxy)benzoic acid typically involves the esterification of 3-hydroxybenzoic acid with ®-1-chloropropane-1-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of ®-3-(1-Carboxypropoxy)benzoic acid can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: ®-3-(1-Carboxypropoxy)benzoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxypropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

®-3-(1-Carboxypropoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(1-Carboxypropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxypropoxy group may facilitate binding to active sites, leading to modulation of enzymatic activity or receptor signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    3-Hydroxybenzoic acid: Lacks the carboxypropoxy group, making it less versatile in certain synthetic applications.

    4-(1-Carboxypropoxy)benzoic acid: Similar structure but with the carboxypropoxy group at the fourth position, which may result in different reactivity and biological activity.

    3-(1-Carboxyethoxy)benzoic acid: Contains a carboxyethoxy group instead of carboxypropoxy, leading to variations in chemical properties and applications.

Uniqueness: ®-3-(1-Carboxypropoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its stereochemistry (R-configuration) also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(1R)-1-carboxypropoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-9(11(14)15)16-8-5-3-4-7(6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIVNPJBBIDRHO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)OC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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